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Compound of Interest

Compound Name:
1-(2,5-Dihydroxyphenyl)butan-1-

one

Cat. No.: B1615034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2,5-
Dihydroxyphenyl)butan-1-one, also known as 2',5'-dihydroxybutyrophenone. This document

details the spectroscopic data, experimental protocols for its synthesis, and explores its

potential biological significance as a tyrosinase inhibitor, a crucial enzyme in melanin

production.

Physicochemical Properties
1-(2,5-Dihydroxyphenyl)butan-1-one is an aromatic ketone with a molecular formula of

C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure features a butyrophenone

scaffold with two hydroxyl groups substituted on the phenyl ring at positions 2 and 5. These

functional groups are key determinants of its chemical reactivity and biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1615034?utm_src=pdf-interest
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152334/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
1-(2,5-dihydroxyphenyl)butan-

1-one
--INVALID-LINK--

Molecular Formula C₁₀H₁₂O₃ --INVALID-LINK--

Molecular Weight 180.20 g/mol --INVALID-LINK--

CAS Number 4693-16-7 --INVALID-LINK--

Spectroscopic Data for Structural Elucidation
Detailed experimental spectral data for 1-(2,5-dihydroxyphenyl)butan-1-one is not readily

available in public repositories. However, the spectral characteristics can be reliably inferred

from its close structural analog, 1-(2,5-dihydroxyphenyl)ethanone (2',5'-

dihydroxyacetophenone), for which comprehensive data exists. The primary difference lies in

the alkyl chain of the ketone (ethyl vs. propyl), which will manifest in predictable variations in

the NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.58 s 3H -COCH₃

6.84 dd, J=8.8, 2.9 Hz 1H Ar-H

6.99 d, J=8.8 Hz 1H Ar-H

7.22 d, J=2.9 Hz 1H Ar-H

8.8 (broad s) s 1H Ar-OH

9.2 (broad s) s 1H Ar-OH
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Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

For 1-(2,5-dihydroxyphenyl)butan-1-one, the singlet at 2.58 ppm would be replaced by

signals corresponding to the propyl group: a triplet around 1.0 ppm (CH₃), a sextet around 1.7

ppm (CH₂), and a triplet around 2.9 ppm (-COCH₂).

¹³C NMR (Carbon-13 NMR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Chemical Shift (δ) ppm Carbon Assignment

26.5 -COCH₃

114.8 Ar-C

118.0 Ar-C

121.8 Ar-C

124.0 Ar-C

149.2 Ar-C-OH

155.0 Ar-C-OH

202.7 C=O

Data sourced from spectral databases for 2',5'-dihydroxyacetophenone.

In the spectrum of 1-(2,5-dihydroxyphenyl)butan-1-one, the peak at 26.5 ppm would be

replaced by three peaks for the propyl chain carbons, and the carbonyl carbon peak would be

slightly shifted.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)
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m/z Relative Intensity Assignment

152 100% Molecular Ion [M]⁺

137 80% [M-CH₃]⁺

109 40% [M-CH₃-CO]⁺

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[2][3][4]

For 1-(2,5-dihydroxyphenyl)butan-1-one, the molecular ion peak would be observed at m/z

180. The fragmentation pattern would be expected to show losses of the propyl group (m/z

137) and subsequent loss of CO (m/z 109).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectrum (Analog: 1-(2,5-dihydroxyphenyl)ethanone)

Wavenumber (cm⁻¹) Functional Group Type of Vibration

3400-3200 (broad) O-H (Phenolic) Stretching

3080-3010 C-H (Aromatic) Stretching

2960-2850 C-H (Aliphatic) Stretching

1640 (strong) C=O (Ketone) Stretching

1600-1450 C=C (Aromatic) Ring Stretching

1280-1180 C-O (Phenolic) Stretching

Data sourced from NIST WebBook for 2',5'-dihydroxyacetophenone.[3][4]

The IR spectrum of 1-(2,5-dihydroxyphenyl)butan-1-one would be very similar to its

ethanone analog, with characteristic broad O-H and strong C=O stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectrum

Phenolic ketones typically exhibit two main absorption bands. For 1-(2,5-
dihydroxyphenyl)butan-1-one in a polar solvent, the expected absorption maxima would be

around:

λmax (nm) Electronic Transition

~280 π → π

~325 n → π

Experimental Protocols
Synthesis of 1-(2,5-Dihydroxyphenyl)butan-1-one via
Friedel-Crafts Acylation
A common and effective method for the synthesis of 1-(2,5-dihydroxyphenyl)butan-1-one is

the Friedel-Crafts acylation of hydroquinone.[5][6]

Materials:

Hydroquinone

Butyric anhydride or Butyryl chloride

Aluminum chloride (AlCl₃) (anhydrous)

Dry dichloromethane (DCM) or 1,2-dichloroethane

Hydrochloric acid (HCl), 5% aqueous solution

Sodium sulfate (Na₂SO₄) (anhydrous)

Ethyl acetate
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Hexane

Procedure:

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an

inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add

hydroquinone.

Slowly add butyric anhydride (or butyryl chloride) dropwise to the cooled suspension.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-3 hours, then

warm to room temperature and stir for an additional 18-24 hours.

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice

and 5% HCl.

Separate the organic layer and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient.

Hydroquinone +
Butyric Anhydride +

AlCl₃ in DCM

Friedel-Crafts Acylation
(0°C to RT, 24h)

Quench with
ice and 5% HCl

Liquid-Liquid Extraction
(Ethyl Acetate) Dry over Na₂SO₄ Solvent Evaporation Column Chromatography

(Silica Gel) 1-(2,5-Dihydroxyphenyl)butan-1-one

Click to download full resolution via product page

Fig. 1: Synthetic workflow for 1-(2,5-dihydroxyphenyl)butan-1-one.

Potential Biological Activity: Tyrosinase Inhibition
While specific biological studies on 1-(2,5-dihydroxyphenyl)butan-1-one are limited, its

hydroquinone moiety suggests a potential role as a tyrosinase inhibitor.[7][8][9][10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1615034?utm_src=pdf-body-img
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://www.benchchem.com/product/b1615034?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27356601/
https://www.614beauty.com/blog/understanding-tyrosinase-inhibitors
https://www.jstage.jst.go.jp/article/skinresearch1959/12/3/12_3_412/_article
https://pmc.ncbi.nlm.nih.gov/articles/PMC4964517/
https://www.researchgate.net/figure/Regulation-of-melanin-by-three-common-signaling-pathways_fig2_292142798
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin,

hair, and eye color.[5] Overproduction of melanin can lead to hyperpigmentation disorders.

Hydroquinone and its derivatives are known to inhibit tyrosinase, thereby reducing melanin

production.[6]

The proposed mechanism of action involves the hydroquinone portion of the molecule acting

as a competitive inhibitor for the tyrosine substrate at the active site of the tyrosinase enzyme.

[8] This prevents the hydroxylation of tyrosine to DOPA and the subsequent oxidation to

dopaquinone, which are critical steps in the melanogenesis pathway.

Melanogenesis Pathway

Tyrosine

L-DOPA

Hydroxylation

Dopaquinone

Oxidation

Melanin

Further Reactions

Tyrosinase
(Enzyme)

1-(2,5-Dihydroxyphenyl)butan-1-one
(Hydroquinone Derivative)

Competitive Inhibition

Click to download full resolution via product page

Fig. 2: Proposed signaling pathway of tyrosinase inhibition.
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This guide provides a foundational understanding of the structural and potential biological

characteristics of 1-(2,5-dihydroxyphenyl)butan-1-one. Further experimental validation is

necessary to confirm the presented spectroscopic data and to fully elucidate its biological

activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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